molecular formula C18H21N3O3 B2803895 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine CAS No. 1170865-39-0

4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-(2-methoxybenzoyl)piperidine

Cat. No.: B2803895
CAS No.: 1170865-39-0
M. Wt: 327.384
InChI Key: FKTFNVQQYCQACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, an efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature .

Scientific Research Applications

Antitubercular Activities

Research on derivatives similar to the specified compound has shown promising antitubercular activities. Bisht et al. (2010) synthesized a series of compounds, including cyclopropyl derivatives, that exhibited significant in vitro activity against Mycobacterium tuberculosis, with some compounds demonstrating high efficacy in killing intracellular bacilli and activity against multidrug-resistant strains. This suggests potential applications in developing new antitubercular agents (Bisht et al., 2010).

Crystal Packing and Molecular Interactions

Sharma et al. (2019) conducted a study on 1,2,4-oxadiazole derivatives to investigate the role of non-covalent interactions, such as lone pair-π interaction and halogen bonding, in their supramolecular architectures. Their findings highlight the importance of these interactions in the crystal packing of these compounds, offering insights into designing materials with specific physical properties (Sharma et al., 2019).

Antimicrobial and Antibacterial Studies

Khalid et al. (2016) reported the synthesis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds, showing moderate to high antibacterial activity against various Gram-negative and Gram-positive bacteria. This research underscores the compound's potential application in developing new antimicrobial agents (Khalid et al., 2016).

Neuroprotective Activities

Zhong et al. (2020) explored aryloxyethylamine derivatives for their neuroprotective effects in vitro and in vivo. They found that several compounds exhibited significant protection against glutamate-induced cell death and acute cerebral ischemia, suggesting a potential application in treating neurodegenerative diseases and stroke (Zhong et al., 2020).

Antioxidant Activity

Mallesha et al. (2014) evaluated a series of 1-(5-(4-methoxy-phenyl)-(1,3,4)oxadiazol-2-yl)-piperazine derivatives for their antioxidant activity using different radical scavenging methods. The study highlighted compound 2c as a potent radical scavenger, indicating the potential application of these derivatives in managing oxidative stress-related conditions (Mallesha et al., 2014).

Properties

IUPAC Name

[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-(2-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3/c1-23-15-5-3-2-4-14(15)18(22)21-10-8-13(9-11-21)17-20-19-16(24-17)12-6-7-12/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTFNVQQYCQACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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